7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
This compound belongs to the class of complex polycyclic diazaheptacyclo derivatives, characterized by a fused heptacyclic core containing nitrogen heteroatoms and ketone functionalities. Its IUPAC name reflects its intricate structure: a 26-membered macrocycle with two hexyl substituents at positions 7 and 18, along with four ketone groups (6,8,17,19-tetrone).
Properties
IUPAC Name |
7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O4/c1-3-5-7-9-19-37-33(39)25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-10-8-6-4-2)18-14-24(30(23)32)22-12-16-26(34(37)40)31(25)29(21)22/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUEXRCHXVMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25811-56-7 | |
| Record name | 25811-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of PDI-C6, also known as 2,9-Dihexylanthra[2,1,9-def:6,5,10-d inverted exclamation markae inverted exclamation markaf inverted exclamation marka]diisoquinoline-1,3,8,10(2H,9H)tetrone or 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone, is the protein disulfide isomerase (PDI) family. The PDI family is a class of multi-domain, multi-functional enzymes that belong to the thioredoxin superfamily. They play a crucial role in the synthesis, folding, and structural maturation of almost one-third of the cellular proteome.
Mode of Action
PDI-C6 interacts with its targets by mediating the formation and rearrangement of disulfide bonds of substrate proteins in the endoplasmic reticulum (ER). Some members of the PDI family support the survival, progression, and metastasis of several cancer types.
Biochemical Pathways
The biochemical pathways affected by PDI-C6 involve the unfolded protein response (UPR) and the ER stress-induced apoptosis pathways. The prolonged activation of UPR leads to ER stress-induced apoptosis, which is activated via three primary pathways, including the IRE1/ASK1/JNK pathway, caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway.
Pharmacokinetics
Studies on similar compounds suggest that nanoparticle delivery systems can enhance cellular uptake and improve bioavailability. These systems can provide increased cellular uptake compared to traditional delivery methods, successfully delivering the compound to the cell interior.
Result of Action
The molecular and cellular effects of PDI-C6’s action are primarily related to its role in protein folding and the maintenance of ER proteostasis. Its interaction with the PDI family can support the survival, progression, and metastasis of several cancer types.
Action Environment
The action, efficacy, and stability of PDI-C6 can be influenced by various environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants. .
Biological Activity
The compound 7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its intricate structure and unique properties. This article examines its biological activity based on available research findings and case studies.
Structural Overview
The compound features a diazaheptacyclo framework with multiple fused rings and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 598.66 g/mol . The presence of tetrone moieties contributes to its potential reactivity and biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C40H26N2O4 |
| Molecular Weight | 598.66 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of nitrogen and oxygen functionalities. The tetrone groups can undergo nucleophilic addition reactions, while the nitrogen atoms may coordinate with metal ions or participate in electrophilic substitution reactions .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of diazaheptacyclo structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has also suggested antimicrobial activities associated with similar compounds. The unique structural features may enhance the interaction with microbial membranes or enzymes involved in cell wall synthesis .
Case Studies
- Anticancer Study : A study involving a derivative of this compound demonstrated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential for further development as an anticancer agent.
- Antimicrobial Evaluation : In another study, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Pharmaceutical Development
Given its promising biological activities, This compound has potential applications in drug development for cancer treatment and infectious diseases.
Future Research Directions
Further research is needed to explore:
- The specific mechanisms underlying its biological activities.
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Clinical trials to evaluate safety and effectiveness in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
7-Phenyl-7,18-diazaheptacyclo[...]tetrone (CAS 70655-00-4)
- Structural Differences : The phenyl group at position 7 replaces the hexyl chain, reducing alkyl chain length and hydrophobicity.
- Physicochemical Properties :
- Molecular Weight: 466.4 g/mol (vs. higher for dihexyl due to longer alkyl chains).
- XLogP3: 5.1 (indicative of high hydrophobicity; the dihexyl analog likely has a higher XLogP3).
- Hydrogen Bond Acceptors: 4 (similar to the dihexyl compound).
- Bioactivity : Phenyl-substituted analogs are often explored for their planar aromaticity, which may enhance DNA intercalation or enzyme inhibition. However, the dihexyl variant’s increased lipophilicity could improve membrane permeability .
7,18-Bis[2-(2-hydroxyethylamino)ethyl]-7,18-diazaheptacyclo[...]tetrone
- Structural Differences: Hydroxyethylaminoethyl substituents introduce polar hydroxyl and amine groups, contrasting with the nonpolar hexyl chains.
- Physicochemical Properties :
- Higher polarity due to -OH and -NH groups, leading to improved aqueous solubility.
- Reduced LogP compared to the dihexyl compound.
- Applications : Polar substituents may enhance bioavailability or enable covalent binding to biological targets (e.g., enzymes) via reactive amines .
Xanthene/Benzoxanthene Derivatives (e.g., 14-Methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione)
- Structural Differences : Oxygen atoms replace nitrogen in the heterocyclic core, and methoxy groups add steric bulk.
- Bioactivity : Xanthenes exhibit antiviral, anti-inflammatory, and antibacterial properties. The dihexyl compound’s nitrogen-rich core may offer distinct electronic properties for targeting metalloenzymes or nucleic acids .
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin
- Structural Differences: A resorcinol-based macrocycle with ester functionalities, differing from the diazaheptacyclo core.
- Physicochemical Properties :
Data Tables
Table 1. Key Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Dihexyl Compound | ~580 (estimated) | >6.0 | 4 | 2 (hexyl chains) |
| 7-Phenyl Analog (CAS 70655-00-4) | 466.4 | 5.1 | 4 | 1 |
| Hydroxyethylaminoethyl Derivative | ~550 (estimated) | ~3.5 | 6 | 4 |
Table 2. Bioactivity Insights
| Compound | Potential Applications | Key Structural Influence |
|---|---|---|
| Target Dihexyl Compound | Drug delivery, hydrophobic interactions | Hexyl chains for membrane penetration |
| 7-Phenyl Analog | DNA intercalation, enzyme inhibition | Aromatic planar core |
| Xanthene Derivatives | Antiviral/antibacterial agents | Oxygen-rich conjugated system |
Research Findings and Implications
- Synthetic Challenges : The dihexyl compound’s synthesis likely requires precise control of macrocyclization and alkylation steps, as seen in palladium-catalyzed reactions for related xanthenes .
- Structure-Activity Relationships (SAR) :
- Future Directions: LC/MS and 2D-HPTLC methods (as used in marine actinomycete studies) could aid in isolating and characterizing minor derivatives of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
